Pd(II) Mesoporphyrin IX
Overview
Description
Palladium(II) Mesoporphyrin IX is a metalloporphyrin complex that has garnered significant interest in various scientific fields. This compound consists of a palladium ion coordinated to a mesoporphyrin IX ligand, which is a derivative of porphyrin. Porphyrins are a group of organic compounds, essential for many biological functions, including oxygen transport and photosynthesis. Palladium(II) Mesoporphyrin IX is particularly noted for its unique photochemical and catalytic properties .
Mechanism of Action
Pd(II) Mesoporphyrin IX is a biochemical reagent that has been used in various fields of life science research . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It has been used as a model compound for understanding the behavior of metalloproteins . It aids in the elucidation of the role of metal centers in biological systems, which is critical for the design of biomimetic catalysts that can perform under conditions that mimic biological environments .
Mode of Action
this compound is a metalloporphyrin complex that has become a focal point in photodynamic research, where its photochemical properties are exploited to study energy transfer processes . In the field of catalysis, this compound is of particular interest due to the Pd center, which can act as a catalyst in a variety of organic transformations, including oxidation and carbon-carbon coupling reactions .
Biochemical Pathways
It is known that the compound is used in the synthesis of novel materials with potential optoelectronic applications, as the porphyrin ring system is known for its rich photophysical characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application in research. For instance, in photodynamic research, the compound’s photochemical properties are exploited to study energy transfer processes . In the field of catalysis, the Pd center of the compound can act as a catalyst in various organic transformations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photochemical properties can be exploited under specific light conditions in photodynamic research . Additionally, the compound’s catalytic activity can be influenced by the reaction conditions in catalysis research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) Mesoporphyrin IX can be synthesized through a series of chemical reactions involving the coordination of palladium ions to mesoporphyrin IX. One common method involves the reaction of mesoporphyrin IX with a palladium salt, such as palladium(II) chloride, in an alkaline aqueous medium. The reaction typically proceeds under mild conditions, with the palladium ion replacing the hydrogen atoms in the mesoporphyrin IX ligand .
Industrial Production Methods
While specific industrial production methods for Palladium(II) Mesoporphyrin IX are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Palladium(II) Mesoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms to substrates.
Reduction: It can also undergo reduction reactions, where the palladium ion is reduced to a lower oxidation state.
Substitution: The compound can undergo substitution reactions, where ligands attached to the palladium ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Palladium(II) Mesoporphyrin IX include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under mild to moderate conditions, often in aqueous or organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced forms of the starting materials .
Scientific Research Applications
Palladium(II) Mesoporphyrin IX has a wide range of applications in scientific research:
Comparison with Similar Compounds
Palladium(II) Mesoporphyrin IX is unique among metalloporphyrins due to its specific photochemical and catalytic properties. Similar compounds include:
Zinc(II) Mesoporphyrin IX: Similar in structure but with a zinc ion instead of palladium, used in similar applications but with different catalytic properties.
Copper(II) Mesoporphyrin IX: Contains a copper ion and is used in studies of copper-containing enzymes.
Iron(III) Mesoporphyrin IX: Contains an iron ion and is commonly used as a model for heme proteins.
These compounds share structural similarities but differ in their metal centers, which impart unique properties and applications to each .
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXMTBTLYSQMK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40680-45-3 | |
Record name | Pd(II) Mesoporphyrin IX | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pd(II) Mesoporphyrin IX exhibits a unique property: its luminescence intensity is sensitive to the partial pressure of oxygen in its surrounding environment. This characteristic makes it a valuable component in pressure-sensitive paints (PSPs) and pressure-sensitive molecular films (PSMFs). [, , ] These films, often fabricated using techniques like Langmuir-Blodgett, are used to visualize and measure pressure distributions, particularly in microfluidic devices and high Knudsen number flows. [, , ]
A: Research indicates that the pressure sensitivity of this compound-based PSMFs is primarily observed at lower pressure ranges. For instance, studies have shown sensitivity below 3 kPa. [] To extend the applicability to near-atmospheric pressure measurements, researchers are exploring alternative platinum-based porphyrins like Pt(II) Mesoporphyrin IX. []
A: The molecular structure of this compound plays a crucial role in its pressure-sensing capabilities. Studies have revealed that incorporating spacer molecules, like arachidic acid, during PSMF fabrication can enhance sensitivity. [] These spacers help prevent aggregation of the this compound molecules, ensuring optimal interaction with oxygen and, consequently, improved pressure sensitivity. []
A: this compound is also recognized for its role in photon upconversion processes. [, ] This phenomenon involves converting lower-energy photons (like red or near-infrared light) into higher-energy photons (like blue or green light). [, ] this compound acts as a sensitizer, absorbing light and transferring energy to acceptor molecules, such as 9,10-diphenylanthracene, leading to the emission of upconverted light. []
A: Yes, researchers have successfully incorporated this compound into various materials to achieve efficient upconversion. One notable example is the development of organogels containing this compound and 9,10-diphenylanthracene. [] These gels, formed by crosslinking poly(vinyl alcohol) within a specific solvent mixture, exhibit excellent transparency and shape-persistence while demonstrating impressive upconversion quantum yields. [] Furthermore, studies have explored incorporating this compound within Metal-Organic Frameworks (MOFs) to facilitate upconversion. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.